![molecular formula C22H25N3O4S B2542309 N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide CAS No. 852137-83-8](/img/structure/B2542309.png)
N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide (DMSB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it an effective tool for studying various biological processes.
Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide, a derivative of our compound, has been studied for its anti-HIV activity. It can serve as a lead compound for developing selective serotonin receptor agonists.
- Indole derivatives have shown antimicrobial and antitubercular effects. Researchers have synthesized various scaffolds of indole for screening these activities .
Antiviral Activity
Anti-HIV Activity
Antimicrobial and Antitubercular Activity
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Result of action
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various biological effects, such as the inhibition of virus replication or the killing of cancer cells .
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-13-19-14-17(3-8-21(19)24(16)2)15-23-22(26)18-4-6-20(7-5-18)30(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHJKZIEBPMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.